molecular formula C11H11NO2S B7910957 (S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid

(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid

Cat. No.: B7910957
M. Wt: 221.28 g/mol
InChI Key: YPJJGMCMOHDOFZ-ZETCQYMHSA-N
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Description

(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid: is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic aromatic compounds containing sulfur and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid typically involves the following steps:

  • Benzothiophene Derivative Synthesis: The starting material, benzo[b]thiophene, is synthesized through electrophilic cyclization reactions.

  • Amination Reaction: The benzo[b]thiophene derivative undergoes an amination reaction to introduce the amino group at the 3-position.

  • Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid: can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution Reactions: Substituted benzothiophene derivatives.

Scientific Research Applications

(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives.

  • Biology: The compound exhibits antimicrobial properties and has been tested against various microorganisms.

  • Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

(S)-2-(Benzo[b]thiophen-3-ylamino)propanoic acid: can be compared with other similar benzothiophene derivatives, such as:

  • Benzo[b]thiophen-3-ylboronic acid: Used in catalytic processes and material science.

  • 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Known for its antimicrobial properties.

The uniqueness of this compound lies in its specific structural features and biological activities, which distinguish it from other benzothiophene derivatives.

Properties

IUPAC Name

(2S)-2-(1-benzothiophen-3-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-7(11(13)14)12-9-6-15-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJJGMCMOHDOFZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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